![molecular formula C10H10ClN3O2 B3049865 Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 223141-46-6](/img/structure/B3049865.png)

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Descripción general

Descripción

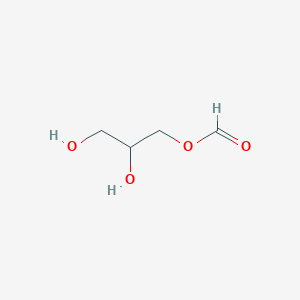

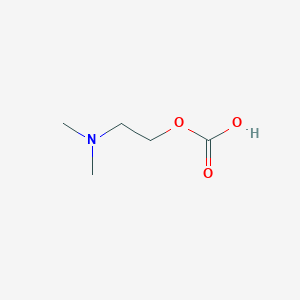

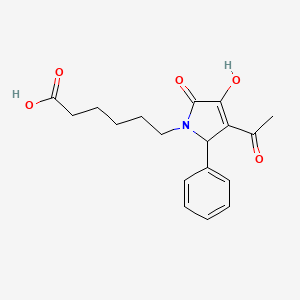

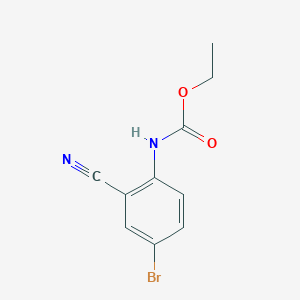

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the formula C₁₀H₁₀ClN₃O₂ . It has a molecular weight of 239.66 g/mol . The compound is typically stored in an inert atmosphere, under –20 °C .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The InChI code for Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C10H10ClN3O2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a powder at room temperature . It has a molecular weight of 239.66 g/mol . The compound should be stored in an inert atmosphere, under –20 °C .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

A significant application of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is in the synthesis of various chemical compounds. For instance, it has been used in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, obtained through a reaction with ammonium acetate. This demonstrates its versatility in creating new chemical entities for further exploration in various scientific fields (Bruni et al., 1994).

Structural Correction and Synthesis

The compound has also been crucial in the structural correction of related chemical entities. It was used to establish the nature of a condensation product through 13C NMR spectroscopy, underscoring its role in verifying and refining chemical structures (Chimichi et al., 1993).

Reactivity and Transformation

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate's reactivity has been explored in various transformations. For example, its reaction with ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate resulted in the formation of substituted pyrazolo[1,5-a]pyrimidines. This highlights its potential in creating diverse chemical structures through reactions with different reagents (Danagulyan et al., 2011).

Novel Compounds Synthesis

It has been used in the synthesis of new compounds, like dihydrotetrazolopyrimidine derivatives. This indicates its utility in expanding the range of chemical compounds for various applications, including in pharmaceuticals and material science (Suwito et al., 2018).

Safety and Hazards

Direcciones Futuras

The future directions for the study of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and related compounds could involve further exploration of their biological and pharmacological properties. Given their wide range of potential activities, these compounds could be of interest in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

It has been found that similar compounds exhibit antibacterial activities against gram-positive bacteria (bacillus subtilis, and staphylococcus aureus) and gram-negative bacteria (pseudomonas aeruginosa, and escherichia coli) .

Mode of Action

It’s known that similar compounds exhibit antioxidant activities , suggesting that they may interact with their targets to neutralize harmful free radicals.

Biochemical Pathways

Given its potential antioxidant activity , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Based on its potential antioxidant activity , it may help protect cells from damage caused by harmful free radicals.

Propiedades

IUPAC Name |

ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIZKEXUPWJMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624752 | |

| Record name | Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

223141-46-6 | |

| Record name | Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

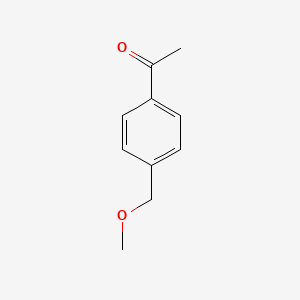

![1-Oxa-4-azaspiro[5.6]dodecane](/img/structure/B3049793.png)